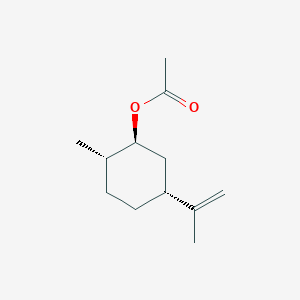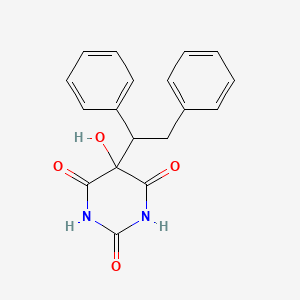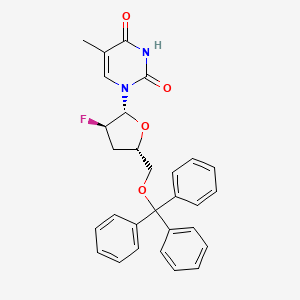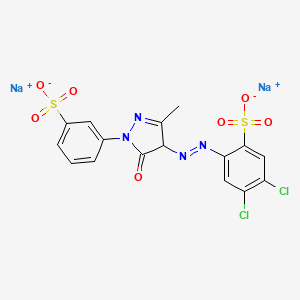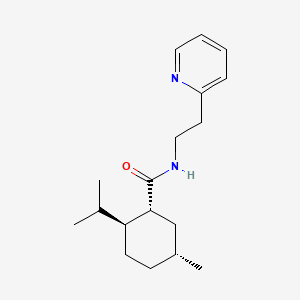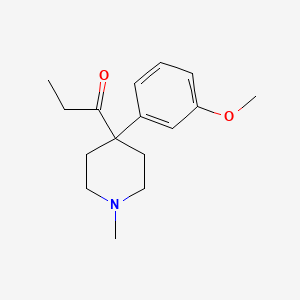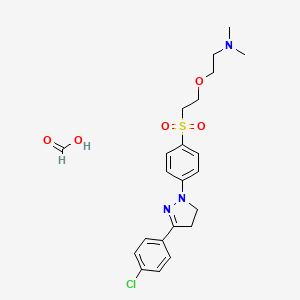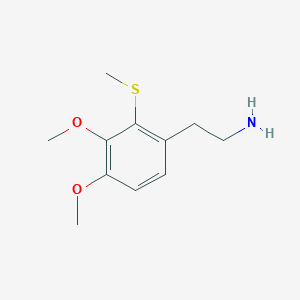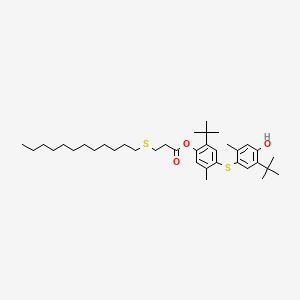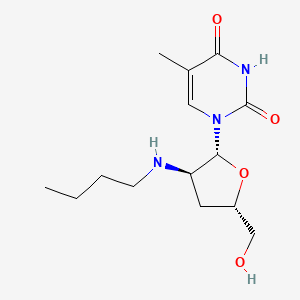
Uridine, 2'-(butylamino)-2',3'-dideoxy-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. One common method includes the introduction of a butylamino group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. For example, the cyclisation of 2’-α-C-carboxymethyl-2’-deoxyuridine in acetic acid–methanol can be used to prepare intermediates that are further modified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Specific oxidizing agents can be used to introduce functional groups or modify existing ones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents can be used to convert certain functional groups into others.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols.
科学研究应用
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Used in the development of new materials and as a component in biochemical assays.
作用机制
The mechanism of action of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can compete with natural nucleosides for incorporation into DNA and RNA, potentially leading to the disruption of nucleic acid synthesis and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
相似化合物的比较
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can be compared with other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to the compound .
5-Methyluridine: Contains a methyl group at the 5’ position, similar to the compound .
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position instead of a butylamino group.
The uniqueness of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- lies in its specific modifications, which confer distinct chemical and biological properties .
属性
CAS 编号 |
134935-10-7 |
|---|---|
分子式 |
C14H23N3O4 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-(butylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-3-4-5-15-11-6-10(8-18)21-13(11)17-7-9(2)12(19)16-14(17)20/h7,10-11,13,15,18H,3-6,8H2,1-2H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
InChI 键 |
HHHGOXUFXPIQGB-DMDPSCGWSA-N |
手性 SMILES |
CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)CO |
规范 SMILES |
CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


